molecular formula C11H9BrN2O B1519997 6-Bromo-2-naphthohydrazide CAS No. 948859-96-9

6-Bromo-2-naphthohydrazide

Cat. No. B1519997
CAS RN: 948859-96-9
M. Wt: 265.11 g/mol
InChI Key: MPSZGJYOWFYZDU-UHFFFAOYSA-N
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Description

6-Bromo-2-naphthohydrazide is a chemical compound with the molecular formula C11H9BrN2O . It has an average mass of 265.106 Da and a monoisotopic mass of 263.989807 Da . It is used for research purposes .


Synthesis Analysis

The synthesis of 6-Bromo-2-naphthohydrazide can be achieved from Methyl 6-bromo-2-naphthoate . More details about the synthesis process can be found in the referenced source .


Molecular Structure Analysis

The molecular structure of 6-Bromo-2-naphthohydrazide consists of 11 carbon atoms, 9 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 1 oxygen atom . It has a density of 1.6±0.1 g/cm3 and a molar refractivity of 64.3±0.3 cm3 .


Physical And Chemical Properties Analysis

6-Bromo-2-naphthohydrazide has a density of 1.6±0.1 g/cm3, a boiling point, vapour pressure, and enthalpy of vaporization that are not specified in the available sources . It has a molar refractivity of 64.3±0.3 cm3, a polar surface area of 55 Å2, and a molar volume of 167.3±3.0 cm3 .

Scientific Research Applications

Fluorescent Chemosensors and Live Cell Imaging

6-Bromo-2-naphthohydrazide derivatives have been developed as optical chemosensors for selective detection of metal ions. For instance, a chemosensor using a hydrazide-naphthalic anhydride conjugate was designed for the selective detection of Al³⁺ ions. This sensor exhibited a color change from light brown to colorless and a distinct fluorescence enhancement in the presence of Al³⁺, making it suitable for live cell imaging applications in HeLa cells (Anand, Kumar, & Sahoo, 2018).

Dual-Function Probes for Metal Ion Detection

6-Bromo-2-naphthohydrazide derivatives can also function as dual-emission fluorescent probes for detecting metal ions like Cu²⁺ and Fe³⁺. These probes undergo perceptible color changes and "turn-on" dual-emission fluorescence responses, useful for detecting metal ions in various types of water (Li et al., 2019).

Photoacid-Catalyzed Organic Reactions

The compound facilitates photoacid-catalyzed reactions, such as the acetalization of carbonyls with alcohols. This involves photoactivation under visible light, indicating its potential in organic synthesis and photochemistry (Saway, Pierre, & Badillo, 2022).

Applications in Fluorescence Imaging

Derivatives of 6-Bromo-2-naphthohydrazide, such as o-Phenylazonaphthol derivatives, have been developed with aggregation-induced emission properties. These compounds are used in fluorescence imaging, particularly suitable for sensing and two-photon cell imaging applications (Yoon et al., 2019).

Organic Synthesis and Chemical Analysis

This compound is utilized in various organic synthesis methods, including Schiff base ligand preparation and structural isomerization studies. Such applications are essential in the synthesis of complex organic molecules and in analytical chemistry (Amereih et al., 2021).

Photophysical and Electrochemical Studies

6-Bromo-2-naphthohydrazide derivatives are subjects of photophysical and electrochemical studies, providing insights into molecular behavior and properties like absorption spectra, fluorescence, and electron transfer processes. This research is crucial for developing new materials and technologies in the fields of photophysics and electrochemistry (Wu et al., 2015).

Safety and Hazards

The safety data sheet for 6-Bromo-2-naphthohydrazide indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

Future Directions

While specific future directions for 6-Bromo-2-naphthohydrazide are not mentioned in the available sources, its potential uses in research and its role in the synthesis of diverse heterocyclic compounds suggest that it could have significant applications in organic chemistry and medicinal chemistry .

properties

IUPAC Name

6-bromonaphthalene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-10-4-3-7-5-9(11(15)14-13)2-1-8(7)6-10/h1-6H,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSZGJYOWFYZDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655247
Record name 6-Bromonaphthalene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-naphthohydrazide

CAS RN

948859-96-9
Record name 6-Bromonaphthalene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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